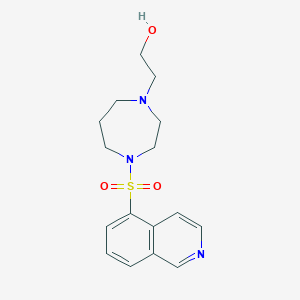
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol, also known as ISO-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound was first synthesized in 2002 by researchers at the University of Tokyo and has since been extensively studied for its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves the inhibition of macrophage activity by targeting the enzyme macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that is produced by macrophages and plays a key role in the immune response and inflammation. 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol binds to MIF and inhibits its activity, thereby reducing inflammation and alleviating symptoms associated with inflammation-related diseases.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has also been studied for its biochemical and physiological effects. Studies have shown that 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can inhibit the growth and proliferation of cancer cells by targeting MIF. 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is its specificity for MIF, which makes it a promising therapeutic agent for diseases associated with inflammation and MIF overexpression. However, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. One area of focus is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammation-related diseases. Another area of focus is the exploration of the potential applications of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol in other diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to better understand the mechanism of action of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol involves a multi-step process starting with the reaction of 5-aminopentanal with isocyanate, followed by the reaction with isoquinoline-5-sulfonyl chloride. The resulting product is then reacted with sodium borohydride to yield 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol. The entire process is carried out under carefully controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol is in the treatment of inflammation-related diseases such as arthritis, asthma, and inflammatory bowel disease. Studies have shown that 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can inhibit the activity of macrophages, which play a key role in the immune response and inflammation. By inhibiting macrophage activity, 2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol can reduce inflammation and alleviate symptoms associated with these diseases.
Eigenschaften
IUPAC Name |
2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c20-12-11-18-7-2-8-19(10-9-18)23(21,22)16-4-1-3-14-13-17-6-5-15(14)16/h1,3-6,13,20H,2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHQLHICNOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)
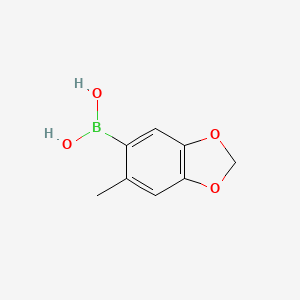
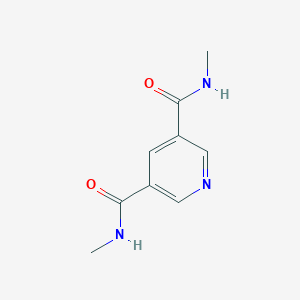
![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
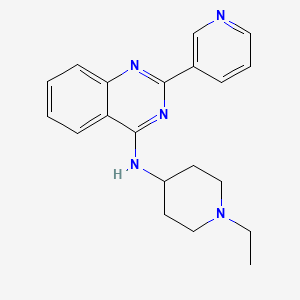
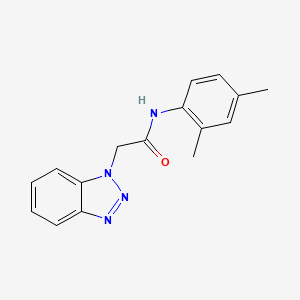
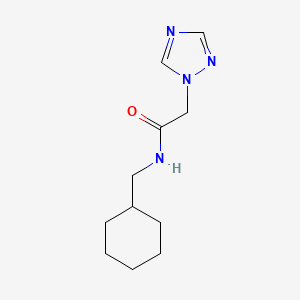
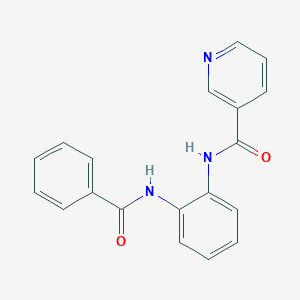
![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
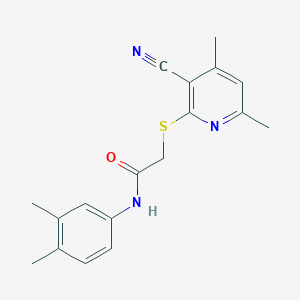
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)